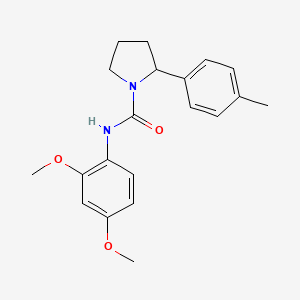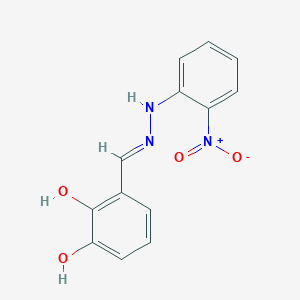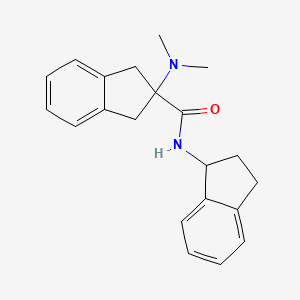![molecular formula C21H27N5O4 B5962263 1-(2-Methoxyphenyl)-3-[2-[1-(oxolane-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]urea](/img/structure/B5962263.png)
1-(2-Methoxyphenyl)-3-[2-[1-(oxolane-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-3-[2-[1-(oxolane-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-3-[2-[1-(oxolane-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]urea typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the piperidine ring: The pyrazole intermediate is then reacted with a piperidine derivative.
Formation of the oxolane-2-carbonyl group:
Final coupling reaction: The final step involves the coupling of the intermediate with 2-methoxyphenyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-3-[2-[1-(oxolane-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-[2-[1-(oxolane-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)-3-[2-[1-(oxolane-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]thiourea: Similar structure with a thiourea group instead of a urea group.
1-(2-Methoxyphenyl)-3-[2-[1-(oxolane-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]carbamate: Similar structure with a carbamate group.
Uniqueness
1-(2-Methoxyphenyl)-3-[2-[1-(oxolane-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-[1-(oxolane-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4/c1-29-17-6-3-2-5-16(17)23-21(28)24-19-8-11-22-26(19)15-9-12-25(13-10-15)20(27)18-7-4-14-30-18/h2-3,5-6,8,11,15,18H,4,7,9-10,12-14H2,1H3,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXNCXHQRGJMKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=NN2C3CCN(CC3)C(=O)C4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile](/img/structure/B5962181.png)

![1-(diethylamino)-3-[2-methoxy-5-({[2-(3-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5962195.png)
![N,2,6-trimethyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-4-pyrimidinecarboxamide](/img/structure/B5962209.png)
![4-methyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1,3-oxazole-5-carboxamide](/img/structure/B5962216.png)
![5-[1-[5-Methyl-4-(2-methylpyrazol-3-yl)pyrimidin-2-yl]pyrrolidin-2-yl]-3-pyridin-3-yl-1,2,4-oxadiazole](/img/structure/B5962218.png)
![ethyl (E)-2-[(5-carbamoyl-2,4-dichlorophenyl)diazenyl]-3-hydroxybut-2-enoate](/img/structure/B5962220.png)
![N-(2-fluorophenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B5962221.png)

![Methyl 3-({[4-(4-nitrophenoxy)phenyl]carbonyl}amino)benzoate](/img/structure/B5962243.png)

![2,8-BIS(PYRIDIN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE](/img/structure/B5962265.png)
![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-(2-phenylethyl)piperidine](/img/structure/B5962269.png)
![1-acetyl-N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B5962276.png)
